molecular formula C19H20ClN3O5 B5111032 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate

1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate

Cat. No. B5111032
M. Wt: 405.8 g/mol
InChI Key: HMNZYXGPVCDPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is a novel compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized and studied for its potential pharmacological properties. This compound has shown promising results in various scientific studies, including its potential use in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This modulation can potentially lead to the protection of neurons and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to reduce the levels of oxidative stress markers in the brain, which can potentially lead to the protection of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate in lab experiments is its potential neuroprotective properties. It can potentially be used to study the mechanisms of neurodegeneration and the potential treatments for neurological disorders. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate. One potential direction is the study of its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is the study of its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate involves several steps. The first step involves the reaction of 2-chlorobenzyl chloride with isonicotinic acid to form 2-chlorobenzyl isonicotinate. This intermediate is then reacted with piperazine to form 1-(2-chlorobenzyl)-4-isonicotinoylpiperazine. Finally, the oxalate salt of the compound is formed by reacting it with oxalic acid.

Scientific Research Applications

1-(2-chlorobenzyl)-4-isonicotinoylpiperazine oxalate has been studied extensively for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective properties and can potentially be used to treat conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O.C2H2O4/c18-16-4-2-1-3-15(16)13-20-9-11-21(12-10-20)17(22)14-5-7-19-8-6-14;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNZYXGPVCDPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid

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